Plk1-IN-7

PLK1 inhibition Kinase assay Enzymatic activity

Plk1-IN-7, also known as compound 30e, is a novel, potent, small-molecule inhibitor of Polo-like kinase 1 (PLK1). It is characterized by a 1H-pyrazolo[4,3-h]quinazoline scaffold and exhibits a sub-nanomolar IC50 of 0.66 nM against PLK1.

Molecular Formula C24H24F4N8O2
Molecular Weight 532.5 g/mol
Cat. No. B12382406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePlk1-IN-7
Molecular FormulaC24H24F4N8O2
Molecular Weight532.5 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=CC(=C(C=C2)OC(F)(F)F)NC3=NC=C4C=CC5=C(C4=N3)N(N=C5C(=O)N)CCF
InChIInChI=1S/C24H24F4N8O2/c1-34-8-10-35(11-9-34)15-3-5-18(38-24(26,27)28)17(12-15)31-23-30-13-14-2-4-16-20(22(29)37)33-36(7-6-25)21(16)19(14)32-23/h2-5,12-13H,6-11H2,1H3,(H2,29,37)(H,30,31,32)
InChIKeyUYHBEGJYLQCUIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Plk1-IN-7: Potent Polo-like Kinase 1 Inhibitor for Targeted Cancer Research and Preclinical Development


Plk1-IN-7, also known as compound 30e, is a novel, potent, small-molecule inhibitor of Polo-like kinase 1 (PLK1) [1]. It is characterized by a 1H-pyrazolo[4,3-h]quinazoline scaffold and exhibits a sub-nanomolar IC50 of 0.66 nM against PLK1 . The compound is designed for use in oncology research to investigate PLK1-dependent cell cycle regulation, mitotic progression, and tumor proliferation, particularly in colorectal cancer (CRC) models where PLK1 is frequently overexpressed [1].

Why Plk1-IN-7 Cannot Be Readily Substituted by Other ATP-Competitive PLK1 Inhibitors


While several ATP-competitive PLK1 inhibitors such as BI 2536, volasertib, and onvansertib are commercially available, their divergent cellular permeability, efflux liabilities, and in vivo efficacy profiles preclude simple interchangeability [1]. Plk1-IN-7 is differentiated by its significantly improved cellular permeability (PappA→B) and dramatically reduced efflux ratio compared to onvansertib, a clinical-stage PLK1 inhibitor [1]. This property directly addresses a common limitation of other PLK1 inhibitors: suboptimal tumor penetration due to P-glycoprotein-mediated efflux. Substituting Plk1-IN-7 with another PLK1 inhibitor without accounting for these specific biopharmaceutical and in vivo performance differences risks experimental failure and misinterpretation of target biology.

Plk1-IN-7 Quantitative Differentiation Evidence vs. Onvansertib and Other PLK1 Inhibitors


Superior PLK1 Enzyme Inhibition: Plk1-IN-7 vs. Onvansertib

Plk1-IN-7 (compound 30e) demonstrates a lower IC50 (0.66 nM) against PLK1 compared to onvansertib (IC50 = 2 nM), representing a 3-fold improvement in enzymatic potency [1]. This increased potency at the molecular level may translate to more robust target engagement at lower drug concentrations.

PLK1 inhibition Kinase assay Enzymatic activity

Enhanced Cellular Antiproliferative Activity: Plk1-IN-7 vs. Onvansertib in HCT116 Colorectal Cancer Cells

In the HCT116 human colorectal cancer cell line, Plk1-IN-7 exhibits an IC50 of 5 nM for antiproliferative activity, which is 9-fold more potent than onvansertib (IC50 = 45 nM) in the same assay [1]. This demonstrates that the improved enzymatic inhibition translates to a significantly enhanced cellular response in a therapeutically relevant cancer model.

Antiproliferative activity Colorectal cancer HCT116

Markedly Improved Cellular Permeability and Reduced Efflux Ratio: Plk1-IN-7 vs. Onvansertib

Plk1-IN-7 demonstrates a significant improvement in biopharmaceutical properties critical for intracellular target engagement. Compared to onvansertib, Plk1-IN-7 shows a 5.9-fold higher apparent permeability (PappA→B = 2.03 vs. 0.345 x 10⁻⁶ cm/s) and a dramatically lower efflux ratio (1.65 vs. 94.7), a >57-fold reduction [1]. This indicates Plk1-IN-7 is not a strong substrate for efflux transporters like P-glycoprotein (P-gp), a common limitation of other kinase inhibitors.

Cellular permeability Efflux ratio ADME P-glycoprotein

Superior In Vivo Antitumor Efficacy: Plk1-IN-7 vs. Onvansertib in HCT116 Xenograft Model

In a mouse HCT116 colorectal cancer xenograft model, Plk1-IN-7 demonstrated significantly greater in vivo antitumor activity than onvansertib. Plk1-IN-7 achieved a tumor growth inhibition (TGI) of 116.2%, whereas onvansertib treatment resulted in a TGI of only 43.0%, a 2.7-fold difference [1]. Notably, a TGI exceeding 100% indicates tumor regression.

In vivo efficacy Tumor growth inhibition Xenograft model

Improved Tumor Tissue Distribution in Vivo: Plk1-IN-7 vs. Onvansertib

Consistent with its favorable in vitro permeability and efflux profile, Plk1-IN-7 demonstrated an improved volume of tumor tissue distribution in mice compared to onvansertib [1]. This finding directly links the compound's biopharmaceutical advantages to enhanced drug exposure at the site of action.

Biodistribution Tumor penetration Pharmacokinetics

Potency Comparison to Clinical-Stage ATP-Competitive PLK1 Inhibitors (Class-Level Context)

Plk1-IN-7 (IC50 = 0.66 nM) is more potent than the clinically advanced PLK1 inhibitor volasertib (IC50 = 0.87 nM) and the tool compound BI 2536 (IC50 = 0.83 nM) in cell-free enzymatic assays [1][2][3]. While these data are from separate studies, they position Plk1-IN-7 among the most potent ATP-competitive PLK1 inhibitors reported.

PLK1 inhibitors Class comparison Potency benchmarking

Recommended Research Applications for Plk1-IN-7 Based on Its Differentiated Profile


Preclinical Efficacy Studies in Colorectal Cancer (CRC) Models

The compelling in vivo data in HCT116 xenografts (116.2% TGI) positions Plk1-IN-7 as a lead candidate for evaluating PLK1 inhibition in CRC [1]. This is especially relevant given the frequent overexpression of PLK1 in CRC and the compound's significant advantage over the clinical candidate onvansertib in the same model [1].

Investigating PLK1-Driven Mechanisms in Tumors with High P-glycoprotein Expression

The exceptionally low efflux ratio of Plk1-IN-7 (1.65) compared to onvansertib (94.7) makes it an ideal tool for studying PLK1 function in tumors or models known to overexpress P-gp or other efflux transporters [1]. This property allows for more reliable assessment of PLK1 target engagement and downstream signaling in systems where drug penetration is a known limitation.

SAR and Lead Optimization Campaigns Targeting Improved PLK1 Inhibitor ADME Properties

The stark difference in permeability and efflux between Plk1-IN-7 and onvansertib provides a clear benchmark for medicinal chemistry efforts aimed at overcoming P-gp-mediated efflux [1]. Plk1-IN-7 can serve as a positive control or lead scaffold for designing next-generation PLK1 inhibitors with enhanced drug-like properties.

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